molecular formula C15H25NO5 B153194 Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 877173-80-3

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No.: B153194
CAS No.: 877173-80-3
M. Wt: 299.36 g/mol
InChI Key: CDKCUTDILXXPHL-UHFFFAOYSA-N
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Preparation Methods

The preparation of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate can be carried out through the following steps :

  • Dissolve piperidine in ethanol.
  • Add oxo acetone and hydrochloric acid.
  • After the completion of the reaction, tert-butanol is added and neutralized.

Chemical Reactions Analysis

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate has a wide range of scientific research applications :

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological processes and pathways.

    Industry: The compound is used in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as :

    tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate: This compound has a similar structure but with a methoxy group instead of an ethoxy group.

    This compound: This compound has a similar structure but with different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS Number: 877173-80-3) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its properties, synthesis, and biological activities based on available research.

  • Molecular Formula : C₁₅H₂₅NO₅
  • Molecular Weight : 299.36 g/mol
  • Boiling Point : 386.1 °C at 760 mmHg
  • Flash Point : 187.3 °C
  • Density : 1.1 g/cm³

The compound exhibits a LogP value of 2.26, indicating moderate lipophilicity, which is relevant for its absorption and distribution in biological systems .

Synthesis

The synthesis of this compound involves the reaction of piperidine derivatives with ethyl acetoacetate or similar precursors under specific conditions to yield the desired carboxylate ester. The process typically includes steps such as esterification and subsequent purification to achieve the final product .

Antimicrobial Activity

Research has indicated that compounds containing piperidine moieties can exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis suggests that modifications in the piperidine structure can enhance antimicrobial efficacy .

CompoundMIC (μg/mL)Activity Type
Compound A4Antitubercular
Compound B6.25Antibacterial
This compoundTBDTBD

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess its safety profile in comparison to its antimicrobial activity. Compounds with SI (selectivity index) values greater than 1 indicate lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .

Case Studies and Research Findings

  • Study on Piperidine Derivatives :
    A recent study focused on the synthesis and biological evaluation of piperidinothiosemicarbazone derivatives, which showed promising results against M. tuberculosis. The study highlighted that derivatives with a piperidine ring exhibited superior activity compared to those with morpholine or pyrrolidine rings, indicating the importance of the piperidine structure in enhancing biological activity .
  • Structure–Activity Relationship Analysis :
    Investigations into the SAR of related compounds have revealed that substituents on the piperidine ring significantly influence both antimicrobial and cytotoxic activities. For example, increasing basicity in substituents correlated with improved antitubercular activity, suggesting that optimizing these parameters could lead to more effective therapeutic agents .

Properties

IUPAC Name

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-20-13(18)9-12(17)11-7-6-8-16(10-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKCUTDILXXPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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